Cas no 825-40-1 (1-(2-bromo-4-chlorophenyl)ethan-1-one)

1-(2-bromo-4-chlorophenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Bromo-4-chlorophenyl)ethanone
- 2-BROMO-4-CHLOROACETOPHENONE
- Ethanone,1-(2-bromo-4-chlorophenyl)-
- 4-acetyl-3-bromo-1-chlorobenzene
- 1-(2-bromo-4-chloro-phenyl)-ethanone
- Ethanone, 1-(2-bromo-4-chlorophenyl)-
- 2'-BROMO-4'-CHLOROACETOPHENONE
- 1-(2-bromo-4-chlorophenyl)ethan-1-one
- PubChem3260
- URBATMJMOGHOCE-UHFFFAOYSA-N
- WT495
- VZ23956
- SY057517
- AB0085521
- ST2403
- 1-(2-Bromo-4-chlorophenyl)ethanone (ACI)
- Acetophenone, 2′-bromo-4′-chloro- (7CI, 8CI)
- 2′-Bromo-4′-chloroacetophenone
-
- MDL: MFCD02683063
- Inchi: 1S/C8H6BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3
- InChI Key: URBATMJMOGHOCE-UHFFFAOYSA-N
- SMILES: O=C(C)C1C(Br)=CC(Cl)=CC=1
Computed Properties
- Exact Mass: 231.92900
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Colorless to Yellow Solid
- PSA: 17.07000
- LogP: 3.30510
1-(2-bromo-4-chlorophenyl)ethan-1-one Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319
- Warning Statement: P261;P302+P352;P305+P351+P338
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
- Storage Condition:Room temperature
1-(2-bromo-4-chlorophenyl)ethan-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-(2-bromo-4-chlorophenyl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013031987-250mg |
2'-Bromo-4'-chloroacetophenone |
825-40-1 | 97% | 250mg |
$480.00 | 2023-09-01 | |
AstaTech | A56001-25/G |
4-ACETYL-3-BROMO-1-CHLOROBENZENE |
825-40-1 | 97% | 25g |
$264 | 2023-09-16 | |
TRC | B683548-1g |
2-Bromo-4-chloroacetophenone |
825-40-1 | 1g |
$ 98.00 | 2023-04-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B93560-250mg |
1-(2-Bromo-4-chlorophenyl)ethanone |
825-40-1 | 97% | 250mg |
¥36.0 | 2023-09-08 | |
Apollo Scientific | OR400212-1g |
2'-Bromo-4'-chloroacetophenone |
825-40-1 | 98+% | 1g |
£17.00 | 2025-03-21 | |
Chemenu | CM221106-5g |
1-(2-Bromo-4-chlorophenyl)ethanone |
825-40-1 | 95+% | 5g |
$147 | 2021-06-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B93560-100g |
1-(2-Bromo-4-chlorophenyl)ethanone |
825-40-1 | 97% | 100g |
¥6967.0 | 2023-09-08 | |
Chemenu | CM221106-10g |
1-(2-Bromo-4-chlorophenyl)ethanone |
825-40-1 | 95+% | 10g |
$224 | 2021-06-16 | |
ChemScence | CS-W004840-100g |
1-(2-Bromo-4-chlorophenyl)ethanone |
825-40-1 | 98.94% | 100g |
$1281.0 | 2022-04-26 | |
eNovation Chemicals LLC | Y1047644-10g |
1-(2-Bromo-4-chlorophenyl)ethanone |
825-40-1 | 98% | 10g |
$175 | 2024-06-07 |
1-(2-bromo-4-chlorophenyl)ethan-1-one Production Method
Synthetic Circuit 1
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; rt
Synthetic Circuit 2
Synthetic Circuit 3
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 2 h, rt
Synthetic Circuit 4
Synthetic Circuit 5
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 45 min, rt
Synthetic Circuit 6
Synthetic Circuit 7
1.2 Solvents: Dichloromethane ; rt
Synthetic Circuit 8
Synthetic Circuit 9
1-(2-bromo-4-chlorophenyl)ethan-1-one Raw materials
- Benzenemethanol, 2-bromo-4-chloro-α-methyl-
- 2-bromo-4-chloro-1-ethylbenzene
- 2-Bromo-4-chlorobenzoic acid
- 1-Bromo-3-chlorobenzene
- 2-Bromo-4-chlorobenzaldehyde
1-(2-bromo-4-chlorophenyl)ethan-1-one Preparation Products
1-(2-bromo-4-chlorophenyl)ethan-1-one Related Literature
-
Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
Additional information on 1-(2-bromo-4-chlorophenyl)ethan-1-one
Comprehensive Analysis of 1-(2-Bromo-4-chlorophenyl)ethan-1-one (CAS No. 825-40-1): Properties, Applications, and Industry Trends
1-(2-Bromo-4-chlorophenyl)ethan-1-one (CAS No. 825-40-1), a halogenated aromatic ketone, has garnered significant attention in pharmaceutical and agrochemical research due to its versatile molecular structure. The compound's bromo-chloro substitution pattern enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Recent studies highlight its role in cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig protocols, which align with the growing demand for sustainable catalytic processes.
From an industrial perspective, 825-40-1 is increasingly referenced in patent filings for herbicide formulations and non-steroidal anti-inflammatory drug (NSAID) precursors. Analytical data reveals its crystalline form exhibits stability under ambient conditions, with a melting point range of 78-82°C. This thermal profile supports its utility in high-temperature synthesis—a key consideration for manufacturers optimizing production scalability. Notably, its electron-withdrawing substituents facilitate nucleophilic aromatic substitutions, addressing the pharmaceutical industry's need for regioselective functionalization.
Environmental and regulatory factors are reshaping the market for halogenated compounds like 1-(2-bromo-4-chlorophenyl)ethanone. The European Chemicals Agency (ECHA) has classified similar structures under REACH compliance monitoring, prompting innovations in green solvent alternatives for its synthesis. Chromatographic purity (>98%) remains a critical specification, especially for GMP-grade applications in API manufacturing. These developments respond to frequent search queries such as "halogenated ketone stability" and "aryl ketone synthetic routes", reflecting end-user concerns about product consistency.
Technological advancements have enabled precise spectroscopic characterization of CAS 825-40-1, with FT-IR spectra showing distinctive carbonyl stretching at 1685 cm⁻¹ and NMR confirming the asymmetric disubstitution pattern. Such data is crucial for quality control laboratories implementing QbD (Quality by Design) principles. Furthermore, computational chemistry models predict its potential as a hydrogen bond acceptor in crystal engineering—an area gaining traction in solid-state pharmaceutical development.
The compound's structure-activity relationship (SAR) has been explored in recent medicinal chemistry publications, particularly regarding tyrosine kinase inhibition. This correlates with rising Google Trends data for "halogenated bioactive intermediates". Supply chain analytics indicate Asia-Pacific as the dominant production region, with custom synthesis services expanding to meet demand for multigram quantities of this building block. Storage recommendations typically specify inert atmosphere protection to prevent degradation, a detail frequently queried by procurement specialists.
Emerging applications in OLED material research have identified derivatives of 1-(2-bromo-4-chlorophenyl)ethanone as potential electron-transport layers, leveraging its conjugated system. Patent analysis shows a 22% annual growth in filings referencing this scaffold since 2020. Such trends align with industry searches for "aromatic ketone optoelectronics", demonstrating the compound's relevance beyond traditional chemical sectors. Analytical method development papers increasingly address HPLC-UV detection limits for trace impurities, reflecting tightened regulatory standards.
In conclusion, 825-40-1 exemplifies how targeted halogenation strategies can yield multifunctional intermediates. Its evolving applications underscore the importance of structure-property databases in modern chemical R&D. As synthetic methodologies advance toward atom economy and catalytic efficiency, this compound's role in value-added chemical synthesis is poised for further expansion across interdisciplinary fields.
825-40-1 (1-(2-bromo-4-chlorophenyl)ethan-1-one) Related Products
- 140647-01-4(Benzoic acid, 4-hydroxy-5-methoxy-2-nitro-)
- 1257552-98-9(1-cyclohexyl-3-{1-(hydroxymethyl)cyclopropylmethyl}urea)
- 1805275-78-8(Ethyl 5-chloro-2-(difluoromethyl)pyridine-4-acetate)
- 2680809-21-4(tert-butyl N-{2-cyano-5-[3-(dimethylamino)piperidin-1-yl]phenyl}carbamate)
- 886361-77-9(Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate)
- 1428378-46-4(2-(4-acetyl-2-methoxyphenoxy)-N-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylacetamide)
- 2308463-93-4(2-(2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-2-ylacetic acid)
- 2172612-00-7(ethyl (2Z)-3-(quinolin-7-yl)but-2-enoate)
- 1215650-71-7(Ethyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate)
- 1805482-14-7(Methyl 4-cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-acetate)
